
Sulfuric acid; bis(tetrabutylammonium ion)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid; bis(tetrabutylammonium ion) is a compound that consists of sulfuric acid paired with two tetrabutylammonium ions. This compound is notable for its unique properties and applications, particularly in the field of electrochemistry and as an electrolyte additive.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid; bis(tetrabutylammonium ion) typically involves the reaction of sulfuric acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H2SO4+2(C4H9)4NOH→(C4H9)4N2SO4+2H2O
Industrial Production Methods
In an industrial setting, the production of sulfuric acid; bis(tetrabutylammonium ion) involves the use of large-scale reactors where sulfuric acid and tetrabutylammonium hydroxide are mixed in precise stoichiometric ratios. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid; bis(tetrabutylammonium ion) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: The tetrabutylammonium ions can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving sulfuric acid; bis(tetrabutylammonium ion) include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from reactions involving sulfuric acid; bis(tetrabutylammonium ion) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various sulfur-containing compounds, while substitution reactions may result in the formation of different tetrabutylammonium salts.
Aplicaciones Científicas De Investigación
Sulfuric acid; bis(tetrabutylammonium ion) has a wide range of applications in scientific research, including:
Electrochemistry: It is used as an electrolyte additive in batteries to improve performance and stability.
Catalysis: The compound is employed as a phase-transfer catalyst in various organic synthesis reactions.
Material Science: It is used in the preparation of polymer inclusion membranes for the selective extraction of metal ions from aqueous solutions.
Environmental Science: The compound is studied for its potential in the hydrometallurgical recovery of metals from electronic waste.
Mecanismo De Acción
The mechanism of action of sulfuric acid; bis(tetrabutylammonium ion) involves its ability to act as an ion-pairing reagent. The tetrabutylammonium ions facilitate the transport of other ions in solution, enhancing the efficiency of electrochemical processes. The compound’s unique structure allows it to interact with various molecular targets, including metal ions and organic molecules, through ionic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Sulfuric acid; bis(tetrabutylammonium ion) can be compared with other similar compounds, such as:
Tetrabutylammonium bromide: Used as a phase-transfer catalyst and in the synthesis of bioactive heterocycles.
Tetrabutylammonium hydrogen sulfate: Employed as an electrolyte additive in batteries.
Tetrabutylammonium hydroxide: Used in various organic synthesis reactions and as a strong base.
The uniqueness of sulfuric acid; bis(tetrabutylammonium ion) lies in its ability to combine the properties of sulfuric acid with the versatility of tetrabutylammonium ions, making it a valuable compound in multiple scientific and industrial applications.
Propiedades
Fórmula molecular |
C32H74N2O4S+2 |
|---|---|
Peso molecular |
583.0 g/mol |
Nombre IUPAC |
sulfuric acid;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.H2O4S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h2*5-16H2,1-4H3;(H2,1,2,3,4)/q2*+1; |
Clave InChI |
ZXUCBXRTRRIBSO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
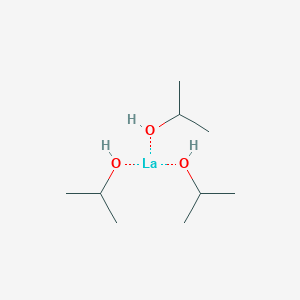
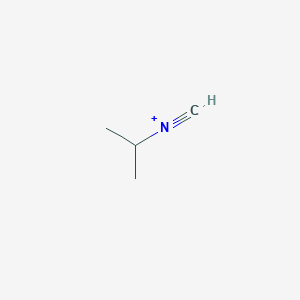
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
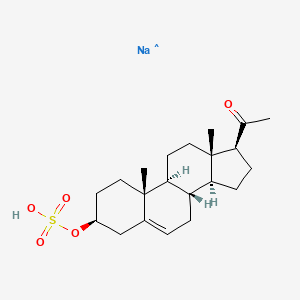


![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
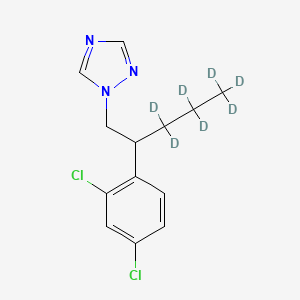


![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
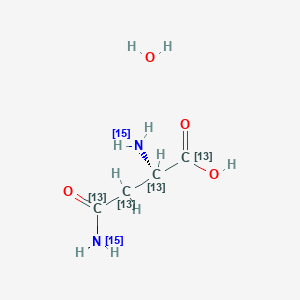
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
